molecular formula C11H15NO4 B8426314 Ethyl 4-(2,3-dihydroxypropyl)pyridin-2-carboxylate

Ethyl 4-(2,3-dihydroxypropyl)pyridin-2-carboxylate

Cat. No.: B8426314
M. Wt: 225.24 g/mol
InChI Key: RBXAMKNEHFXPJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2,3-dihydroxypropyl)pyridin-2-carboxylate is a useful research compound. Its molecular formula is C11H15NO4 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

ethyl 4-(2,3-dihydroxypropyl)pyridine-2-carboxylate

InChI

InChI=1S/C11H15NO4/c1-2-16-11(15)10-6-8(3-4-12-10)5-9(14)7-13/h3-4,6,9,13-14H,2,5,7H2,1H3

InChI Key

RBXAMKNEHFXPJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1)CC(CO)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixed solution of ethyl 4-allylpyridin-2-carboxylate (0.28 g) prepared in (1) in acetonitrile (9.0 mL)/water (3.0 mL) were added 4-methylmorpholine N-oxide (0.34 g) and aqueous 4% osmium tetraoxide (0.40 mL). The reaction mixture was stirred at RT for 12 hr. An excess amount of saturated aqueous Na2S2O3 was added to the reaction mixture and the mixture was extracted with ethyl acetate. The organic layer was dried over Na2SO4. The solvent was removed under reduced pressure. The residue was purified by silica gel chromatography (Developing solvent: ethyl acetate/methanol=10/1) to give the title compound (0.25 g, 77%).
Quantity
0.28 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
catalyst
Reaction Step Two
Name
Na2S2O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
77%

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